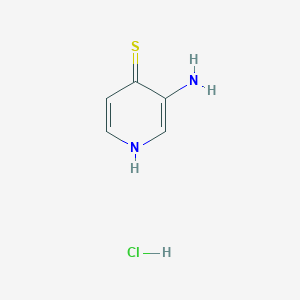
3-amino-1H-pyridine-4-thione;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-1H-pyridine-4-thione;hydrochloride is a chemical compound with the molecular formula C5H7ClN2S and a molecular weight of 162.64 g/mol It is a pyridine derivative, characterized by the presence of an amino group at the 3-position and a thiol group at the 4-position, forming a hydrochloride salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1H-pyridine-4-thione;hydrochloride typically involves the introduction of the amino and thiol groups onto the pyridine ring. One common method is the reaction of 3-aminopyridine with thiolating agents under controlled conditions. The hydrochloride salt is then formed by treating the resulting product with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-1H-pyridine-4-thione;hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyridine ring or the functional groups attached to it.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce a wide range of functional groups onto the pyridine ring .
Wissenschaftliche Forschungsanwendungen
3-amino-1H-pyridine-4-thione;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive thiol group.
Wirkmechanismus
The mechanism by which 3-amino-1H-pyridine-4-thione;hydrochloride exerts its effects is largely dependent on its functional groups. The thiol group can form covalent bonds with proteins, leading to enzyme inhibition or modification of protein function. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pyridinethiol, 4-amino-, (Hydrochloride) (11): Similar structure but with the amino and thiol groups swapped.
Imidazo[1,2-a]pyridines: These compounds have a fused imidazole and pyridine ring and exhibit different chemical properties and biological activities.
Imidazo[4,5-b]pyridines: Another class of compounds with a fused imidazole and pyridine ring, known for their diverse biological activities.
Uniqueness
3-amino-1H-pyridine-4-thione;hydrochloride is unique due to the specific positioning of its functional groups, which confer distinct reactivity and interaction profiles compared to other pyridine derivatives. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C5H7ClN2S |
|---|---|
Molekulargewicht |
162.64 g/mol |
IUPAC-Name |
3-amino-1H-pyridine-4-thione;hydrochloride |
InChI |
InChI=1S/C5H6N2S.ClH/c6-4-3-7-2-1-5(4)8;/h1-3H,6H2,(H,7,8);1H |
InChI-Schlüssel |
RGVWXJUMRDRGAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC=C(C1=S)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















